molecular formula C17H15N3O2 B4761230 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide

2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide

Cat. No.: B4761230
M. Wt: 293.32 g/mol
InChI Key: QVYCATXDVGSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide is a synthetic small molecule provided for research and development purposes. This compound belongs to the 4-oxo-1,4-dihydroquinoline chemical class, a structure recognized in medicinal chemistry for its diverse biological potential. The molecule features a quinoline core substituted with a carboxamide group linked to a pyridin-2-ylmethyl moiety, a design that may contribute to target binding and bioavailability. Compounds with this scaffold are frequently investigated for their biological activities. Specifically, quinoline derivatives are a significant focus in the search for new antifungal agents. Hybrid molecules combining quinoline with other azine heterocycles, such as the pyridine unit in this compound, are a promising area of study to overcome antifungal resistance . These hybrids often function by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51) . Furthermore, structurally related tricyclic pyrroloquinoline carboxamides have demonstrated notable diuretic activity in pharmacological studies, suggesting the 4-oxo-quinoline carboxamide structure is a privileged scaffold for probing renal function . Researchers can utilize this high-purity compound as a reference standard, a building block for further chemical synthesis, or a starting point for in vitro biological screening in these and other therapeutic areas. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-16(21)14-9-12(5-6-15(14)20-11)17(22)19-10-13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYCATXDVGSKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide typically involves the amidation of an ethyl ester of the corresponding 2-methyl-pyrroloquinoline-5-carboxylic acid with pyridin-2-ylmethylamine in boiling ethanol . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The structure of the synthesized compound is confirmed using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the pyridin-2-ylmethyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide is a derivative of the quinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and pharmacological data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2O2\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound features a quinoline core substituted with a pyridine ring and a carboxamide group, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of quinoline derivatives. For instance, a related compound was shown to significantly inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines (J774A.1, THP-1, LX-2) after lipopolysaccharide (LPS) stimulation. The mechanism involved the inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Table 1: Inhibitory Effects on Pro-inflammatory Cytokines

CompoundCell LineIL-6 Inhibition (%)TNF-α Inhibition (%)
13aJ774A.17570
13aTHP-18065
13aLX-27868

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. A study demonstrated that certain substituted quinolines exhibited significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
8gMCF-71.2 ± 0.2
8gPanc-11.4 ± 0.2
OtherA549>10

The mechanisms underlying the biological activities of these compounds include:

  • Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways has been confirmed through assays measuring caspase activity and annexin V staining.
  • Anti-proliferative Effects : The compounds disrupt cellular proliferation through various biochemical pathways, including modulation of cyclin-dependent kinases.

Case Studies

Several case studies illustrate the therapeutic potential of quinoline derivatives:

  • Acute Lung Injury (ALI) : A study demonstrated that a derivative significantly improved symptoms in LPS-induced ALI models by reducing pulmonary edema and inflammation .
  • Sepsis Models : In vivo studies indicated that administration of certain quinoline derivatives enhanced survival rates in sepsis models by mitigating systemic inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of related compounds shows promising attributes:

  • Half-life (T1/2) : Approximately 11.8 hours.
  • Bioavailability (F) : About 36.3%, indicating moderate absorption and distribution characteristics suitable for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves constructing the 1,4-dihydroquinoline core via cyclocondensation of substituted anilines with β-keto esters, followed by functionalization at the 6-position. For example, analogous compounds (e.g., ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate) are synthesized using substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., reflux in ethanol, 12–24 hours) .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures). Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How is the structure of this compound validated, and what spectroscopic techniques are critical?

  • Structural Validation :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., pyridinylmethyl group at N, methyl at C2). Compare with analogs like N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular formula (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : For unambiguous confirmation (critical for analogs like 1,4-dihydropyridines) .

Q. What preliminary assays are used to assess its bioactivity?

  • In Vitro Screening :

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity profiling (MTT assay in cancer cell lines, IC50_{50} determination).
    • SAR Initialization : Compare with structurally related compounds (e.g., chromenone-carboxamides) that show activity against inflammation or microbial targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • DOE Approaches : Use factorial design (e.g., 2k^k or Box-Behnken) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps). Statistical analysis (ANOVA) identifies critical factors .
  • Case Study : For similar quinoline derivatives, optimizing microwave-assisted synthesis reduced reaction time from 24 hours to 2 hours with 85% yield .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Re-evaluate HPLC traces for co-eluting impurities (e.g., regioisomers in dihydropyridines).
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition).
    • Example : Disputed IC50_{50} values for a chromenone-carboxamide analog were traced to differences in cell passage number .

Q. What computational tools predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., COX-2 or EGFR kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., quinoline-based EGFR inhibitors) to identify critical hydrogen-bonding and hydrophobic features .

Q. How to design derivatives for improved metabolic stability?

  • Strategies :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridine ring to reduce CYP450-mediated oxidation.
  • Replace labile esters with amides (e.g., as seen in ethyl-to-carboxamide derivatization) .
    • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate logP, CYP450 interactions, and plasma protein binding .

Key Research Gaps and Future Directions

  • Mechanistic Elucidation : The compound’s interaction with non-kinase targets (e.g., ion channels) remains unexplored. Use SPR or ITC for binding affinity studies .
  • In Vivo Pharmacokinetics : No data on bioavailability or tissue distribution. Prioritize radiolabeling (e.g., 14C^{14}C-tagged) for tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.